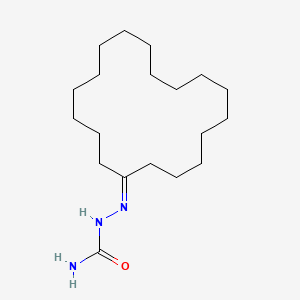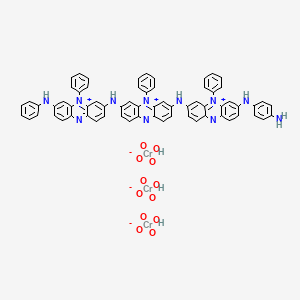
苯胺黑
描述
Aniline Black, the first synthetic black dye, was observed in the 1830s and patented in the United Kingdom in 1863 . It is a dark, blueish-green black dye that varies in color due to the level of oxidation and ingredients used . Aniline Black is primarily used in textile printing and dyeing, achieved by the oxidation of a soluble aniline salt with an oxidizing agent and one or several oxygen carriers .
科学研究应用
Aniline Black has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed as a histological stain for studying cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive polymers, sensors, and supercapacitors.
准备方法
Synthetic Routes and Reaction Conditions: Aniline Black is prepared by the oxidation of aniline in the presence of an oxidizing agent and a catalyst. The process involves the following steps:
Oxidation of Aniline: Aniline is oxidized using agents such as sodium dichromate, potassium dichromate, or copper salts in the presence of hydrochloric acid.
Catalysis: Copper salts are often used as catalysts to enhance the oxidation process.
Application: The dye is applied directly to the fiber or substrate, where it is oxidized to form the final black color.
Industrial Production Methods: In industrial settings, the production of Aniline Black involves large-scale oxidation processes. The dye is typically produced in dyeing factories where aniline is oxidized in the presence of copper salts and other oxidizing agents. The process is carefully controlled to ensure consistent color and quality .
化学反应分析
Types of Reactions: Aniline Black undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for the formation of Aniline Black is the oxidation of aniline.
Reduction: Aniline can be reduced to form various derivatives, such as phenylhydroxylamine.
Substitution: Aniline can undergo electrophilic substitution reactions at the ortho- and para-positions of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, potassium dichromate, and copper salts.
Reducing Agents: Tin and hydrochloric acid for the reduction of nitrobenzene to aniline.
Substitution Reagents: Nitrous acid for diazotization, followed by nucleophilic substitution.
Major Products Formed:
Oxidation Products: Aniline Black, p-benzoquinone, azobenzene.
Reduction Products: Phenylhydroxylamine.
Substitution Products: Diazonium salts, phenylisocyanide.
作用机制
Aniline Black can be compared with other similar compounds, such as:
Polyaniline: A conductive polymer with similar properties but different applications.
Azobenzene: A bimolecular compound formed from the oxidation of aniline.
Phenylhydroxylamine: A reduction product of aniline with different chemical properties.
Uniqueness of Aniline Black: Aniline Black is unique due to its high color fastness, stability, and conductivity. It is widely used in textile dyeing and printing, as well as in the production of conductive polymers and sensors .
相似化合物的比较
- Polyaniline
- Azobenzene
- Phenylhydroxylamine
属性
IUPAC Name |
2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHAQYOFMQTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51Cr3N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-86-8 | |
| Record name | C.I. Pigment Black 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Is there a defined molecular formula and weight for aniline black?
A1: Due to its complex and variable nature, a precise molecular formula and weight cannot be assigned to aniline black. []
Q2: How is the structure of aniline black typically characterized?
A2: Researchers employ a variety of techniques to analyze aniline black, including:
- Spectroscopy: UV-Vis, Infrared (IR), and Raman spectroscopy provide insights into the chemical bonds and functional groups present. [, ]
- Electrochemical methods: Cyclic voltammetry helps in understanding the redox behavior and conductivity of the material. [, ]
- Microscopy: Electron microscopy can reveal the morphology and size distribution of aniline black particles. []
Q3: What are the key applications of aniline black?
A3: Aniline black finds applications in various fields:
- Dye and Pigment: It's historically been used as a black dye for textiles, especially silk. []
- Coatings: Aniline black is incorporated into resin compositions for black coatings with desired hues and high blackness. []
- Electronics: Its semiconducting properties make it suitable for applications like electromagnetic shielding. []
Q4: How does the choice of pigment affect the properties of UV-curable coatings?
A4: Different black pigments significantly impact the curing process and final properties. For instance, aniline black at a specific concentration allows for both opacity and through cure, unlike some carbon black types. []
Q5: Does aniline black exhibit catalytic activity?
A5: Yes, aniline black demonstrates catalytic effects, particularly in the decomposition of hydrogen peroxide. []
Q6: How does the vulcanization of aniline black influence its catalytic properties?
A6: Vulcanization, a process involving sulfur, increases the electrical conductivity of aniline black, which in turn enhances its catalytic ability for hydrogen peroxide decomposition. []
Q7: How is computational chemistry applied in research on aniline black?
A7: Computational methods are used for:
- Spectral Analysis: Techniques like Inverse Discrete Wavelet Transforms help in modeling and correcting background signals in Raman and CARS spectra, crucial for studying materials like aniline black. []
- Simulation and Modeling: Log-Gaussian gamma processes are employed to generate synthetic datasets for training neural networks, especially beneficial when dealing with limited experimental data, as often encountered in Raman and CARS spectroscopy studies of complex materials like aniline black. []
Q8: What factors influence the stability of aniline black?
A8: The stability of aniline black is affected by various factors:
- Environmental Conditions: Exposure to heat, light, and air can lead to degradation. [, ]
- pH: Aniline black exhibits different properties and stability in acidic and alkaline solutions. []
Q9: Are there strategies to improve the stability of aniline black?
A9: Yes, incorporating aniline black into specific formulations like resin compositions or masterbatches can enhance its stability and performance. [, ]
Q10: Are there any environmental concerns related to aniline black?
A10: The production and use of aniline black, like many industrial dyes, raise environmental concerns:
- Toxicity of Precursors: Aniline, a key ingredient in aniline black production, is toxic and requires careful handling. []
- Waste Management: Proper disposal methods are crucial to minimize the environmental impact of aniline black-containing waste. []
Q11: What are some historical milestones in aniline black research?
A11: The study of aniline black spans over a century:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


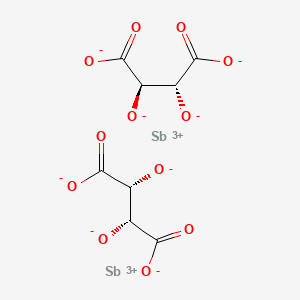

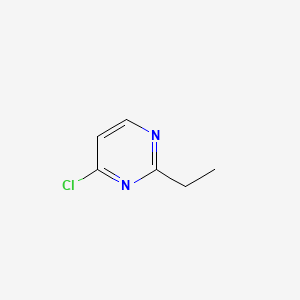
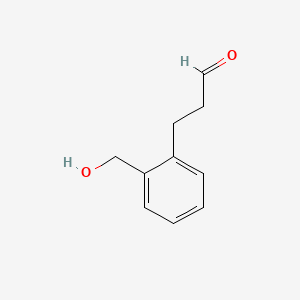
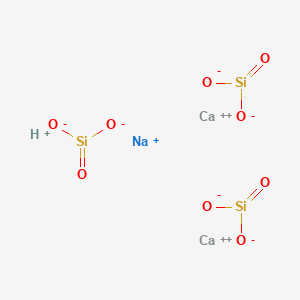

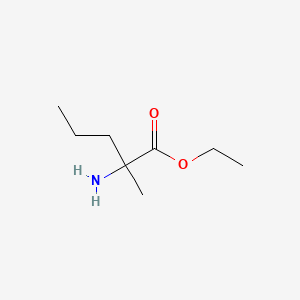
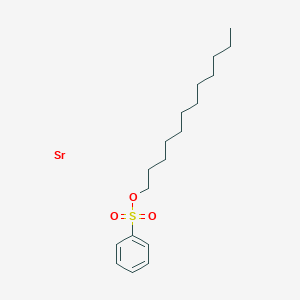
![(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B576621.png)
![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)
